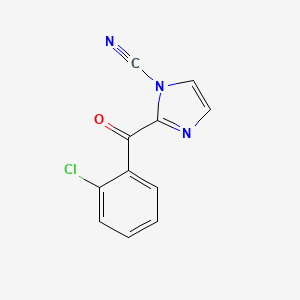

2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile

Descripción

Propiedades

Número CAS |

62366-27-2 |

|---|---|

Fórmula molecular |

C11H6ClN3O |

Peso molecular |

231.64 g/mol |

Nombre IUPAC |

2-(2-chlorobenzoyl)imidazole-1-carbonitrile |

InChI |

InChI=1S/C11H6ClN3O/c12-9-4-2-1-3-8(9)10(16)11-14-5-6-15(11)7-13/h1-6H |

Clave InChI |

RINVITQXRPAFMK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)C2=NC=CN2C#N)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of 2-Chlorobenzoyl Precursors

A key starting material is 2-chlorobenzaldehyde or its derivatives. According to a Russian patent (RU2171804C1), 2-chlorobenzaldehyde can be reacted with benzene in concentrated sulfuric acid to form diphenyl-(2-chlorophenyl)methane intermediates, which upon chlorination and subsequent treatment with imidazole yield imidazole derivatives bearing the 2-chlorobenzoyl moiety.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | 2-Chlorobenzaldehyde + Benzene | Concentrated H2SO4, reflux | Electrophilic aromatic substitution to form diphenyl-(2-chlorophenyl)methane |

| 2 | Chlorination of intermediate | Boiling solvent, catalyst (AIBN or benzoyl peroxide) | Radical chlorination to form 2-chlorotrityl chloride |

| 3 | Reaction with imidazole | Boiling solvent | Formation of 1-(2-chlorobenzoyl)imidazole |

This method is notable for its ability to produce the 2-chlorobenzoyl-imidazole core efficiently.

Regioselective Synthesis via Imine Intermediates

A 2022 study in ACS Omega reports a regioselective synthesis of 2-aryl-5-cyano-1H-imidazole derivatives using 2-hydroxybenzylidene imines and 2-chlorobenzaldehyde. The reaction proceeds at room temperature in ethanol with triethylamine as base over 96 hours, yielding imidazole derivatives with high regioselectivity. Computational studies support the nucleophilic attack of the imine nitrogen on the carbon of the diimine intermediate, favoring five-membered ring formation.

| Parameter | Details |

|---|---|

| Solvent | Ethanol |

| Base | Triethylamine (2 equiv) |

| Temperature | Room temperature |

| Time | 96 hours |

| Yield | High regioselectivity towards 2-aryl-5-cyano-imidazoles |

This method is advantageous for mild conditions and regioselective control, potentially applicable to 2-(2-chlorobenzoyl) derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The Russian patent method is primarily designed for clotrimazole analogs but provides a robust route to 2-chlorobenzoyl-imidazole frameworks.

- The Chinese patent method emphasizes the introduction of the cyano group via oximate intermediates, which is critical for the carbonitrile functionality in the target compound.

- The ACS Omega study highlights the importance of the 2-hydroxyaryl group in directing regioselectivity during imidazole ring formation, which can be exploited to improve yields and selectivity in synthesizing 2-(2-chlorobenzoyl)-1H-imidazole-1-carbonitrile.

- Computational studies support the mechanistic pathways, indicating that nucleophilic attack by imine nitrogen is a key step in forming the imidazole ring with the cyano substituent.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted imidazole derivatives .

Aplicaciones Científicas De Investigación

2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Differences

Core Structure :

- The target compound and SB 203580 share a 1H-imidazole core, whereas tridiphane incorporates a urea linkage, and 2-(chloromethyl)-benzoimidazole-6-carbonitrile features a fused benzene ring (benzoimidazole). The benzoimidazole derivative exhibits enhanced aromaticity and planar rigidity compared to simpler imidazoles .

Substituent Effects :

- The 2-chlorobenzoyl group in the target compound and tridiphane increases lipophilicity, aiding membrane permeability. However, tridiphane’s trifluoromethoxyphenyl group introduces strong electron-withdrawing effects, enhancing herbicide activity .

- SB 203580’s methylsulfonyl and pyridyl groups improve binding affinity to kinase targets, highlighting the role of sulfone and heteroaromatic groups in medicinal chemistry .

Reactivity: The carbonitrile group in the target compound and 2-(chloromethyl)-benzoimidazole-6-carbonitrile facilitates nucleophilic substitutions.

Physicochemical Properties

- Molecular Weight : The target compound (~231.5 g/mol) is lighter than SB 203580 (393.4 g/mol) but heavier than 2-(chloromethyl)-benzoimidazole-6-carbonitrile (191.6 g/mol). This impacts solubility and bioavailability.

- Polarity : Tridiphane’s urea group increases polarity, making it suitable for aqueous herbicide formulations, whereas the target compound’s chlorobenzoyl and nitrile groups balance lipophilicity and reactivity .

Research Findings and Limitations

- Gaps in Data : Direct experimental data on 2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile are scarce in the provided evidence. Comparisons rely on structurally analogous compounds, necessitating further empirical studies.

- Theoretical Insights : Density functional theory (DFT) methods (e.g., B3LYP ) could predict electronic properties, but crystallographic tools (e.g., SHELX , ORTEP ) are needed for conformational analysis.

Actividad Biológica

2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its various biological activities. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H7ClN4O

- Molecular Weight : 232.64 g/mol

- IUPAC Name : 2-(2-chlorobenzoyl)-1H-imidazole-1-carbonitrile

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Inhibitory effects on cancer cell proliferation.

- Antiviral Effects : Potential activity against viral infections.

Antimicrobial Activity

Research indicates that 2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile possesses notable antimicrobial properties. A study reported its effectiveness against Escherichia coli with a minimum inhibitory concentration (MIC) of 5 μM, suggesting strong antibacterial potential due to the presence of the chlorobenzoyl moiety, which enhances its activity through electron-withdrawing effects .

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro assays revealed that it inhibits the growth of several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 10 µM against human melanoma cells, indicating significant cytotoxicity . The structure-activity relationship (SAR) analysis suggested that modifications to the imidazole ring could enhance its potency against specific cancer types.

The mechanism by which 2-(2-Chlorobenzoyl)-1H-imidazole-1-carbonitrile exerts its biological effects appears to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, particularly in cancer cells.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to apoptosis in malignant cells.

Case Studies and Research Findings

Detailed Research Findings

- Antimicrobial Efficacy : A comparative study highlighted that the chlorinated derivative exhibited greater antibacterial efficacy compared to non-chlorinated analogs, emphasizing the role of chlorine in enhancing biological activity.

- Cytotoxicity in Cancer Models : In vitro studies on various cancer cell lines showed that the compound could induce apoptosis, with flow cytometry confirming increased levels of apoptotic markers after treatment.

- In Vivo Studies : Animal models demonstrated that administration of the compound led to significant tumor reduction in xenograft models, supporting its potential as a therapeutic agent.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.